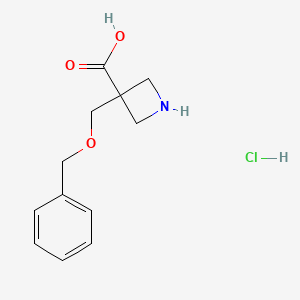

3-(Phenylmethoxymethyl)azetidine-3-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of azetidines, which are four-membered nitrogen-containing heterocycles, has been a topic of interest in organic chemistry . The synthetic chemistry of azetidines is driven by a considerable ring strain . A common method for the synthesis of azetidines involves the treatment of 3-bromoazetidines with different nucleophiles .Molecular Structure Analysis

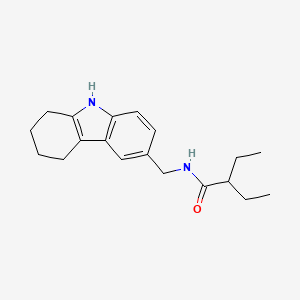

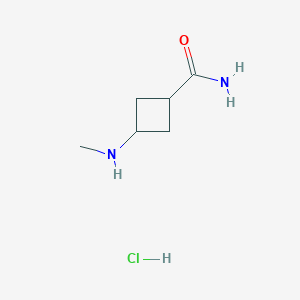

The molecular structure of “3-(Phenylmethoxymethyl)azetidine-3-carboxylic acid;hydrochloride” is represented by the molecular formula C12H16ClNO3. The molecular weight of this compound is 257.71.Chemical Reactions Analysis

Azetidines are known for their unique reactivity that can be triggered under appropriate reaction conditions . They are excellent candidates for ring-opening and expansion reactions . The reactivity of azetidines is driven by a considerable ring strain .Scientific Research Applications

Antioxidant Properties of Hydroxycinnamic Acids

Hydroxycinnamic acids (HCAs) and derivatives have been extensively studied for their antioxidant properties, emphasizing the importance of structure-activity relationships (SARs). Modifications in the aromatic ring and carboxylic function significantly impact antioxidant activity, with ortho-dihydroxy phenyl groups (catechol moiety) being crucial for enhanced activity. Such findings underscore the potential of structural optimization in developing potent antioxidants from HCA derivatives for managing oxidative stress-related diseases (N. Razzaghi-Asl et al., 2013).

Anticancer Potential of Cinnamic Acid Derivatives

Cinnamic acid derivatives have shown significant anticancer potentials, highlighting the chemical versatility of the 3-phenyl acrylic acid moiety for generating antitumor agents. This review suggests that despite the rich medicinal tradition of cinnamic acid derivatives, their potential remained underutilized until recent decades. The synthesis and biological evaluation of various derivatives demonstrate their importance in anticancer research (P. De et al., 2011).

Metabolic Functionalization of Alkyl Moieties

The review on metabolic hydroxy and carboxy functionalization of alkyl moieties in drug molecules discusses how these modifications affect pharmacologic activity. Hydroxy functionalization can lead to a range of effects on activity, whereas carboxy functionalization generally leads to a loss of activity, except in certain cases. This information can aid in predicting the metabolic transformations and pharmacologic outcomes of small drug molecules, including potential derivatives of azetidine (B. El-Haj & S. Ahmed, 2020).

Phosphonic Acid Applications

Phosphonic acids' synthesis and applications are detailed, showing their use across various fields due to their structural analogy with the phosphate moiety. This review encompasses bioactive properties, supramolecular materials, and analytical applications, offering a perspective on the versatile applications of compounds with functional groups related to phosphonic acids (C. M. Sevrain et al., 2017).

Future Directions

properties

IUPAC Name |

3-(phenylmethoxymethyl)azetidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c14-11(15)12(7-13-8-12)9-16-6-10-4-2-1-3-5-10;/h1-5,13H,6-9H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMJNIAHAFSSGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(COCC2=CC=CC=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Phenylmethoxymethyl)azetidine-3-carboxylic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{N-[4-(3-carboxy-3-piperidylpropanoylamino)phenyl]carbamoyl}-2-piperidylprop anoic acid](/img/structure/B2993670.png)

![N-(5-chloro-2-methylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2993676.png)

![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-methoxyphenoxy)propanamide](/img/structure/B2993685.png)

![{6-Amino-2-[(3-methylbutyl)amino]-5-nitropyrimidin-4-yl}(4-fluorophenyl)amine](/img/structure/B2993688.png)